REACTION_CXSMILES
|
CO.[NH2:3][C:4]1[C:9](Cl)=[C:8]([F:11])[N:7]=[C:6](Cl)[C:5]=1[F:13]>[C].[Pd].C(N(CC)CC)C>[NH2:3][C:4]1[C:5]([F:13])=[CH:6][N:7]=[C:8]([F:11])[CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=C1Cl)F)Cl)F
|
Name
|
palladium carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 ml of chloroform
|
Type
|
WASH
|
Details
|
the mixture was washed with 10 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added 1.5 g of triethylamine, 0.35 g of 10% palladium on carbon, and 30 ml of methanol
|
Type
|
WAIT
|
Details
|
the mixture was hydrogenated at 50° C. for 41 hours
|
Duration
|
41 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent-and the like were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 ml of chloroform
|
Type
|
WASH
|
Details
|
the mixture was washed with 10 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |